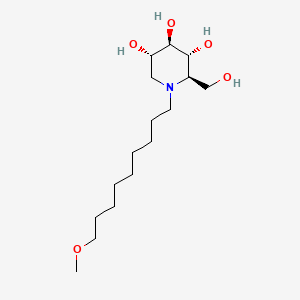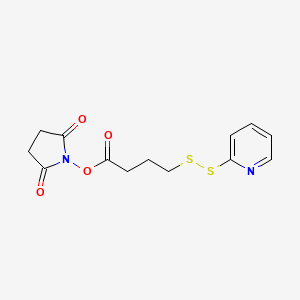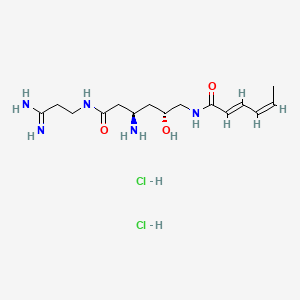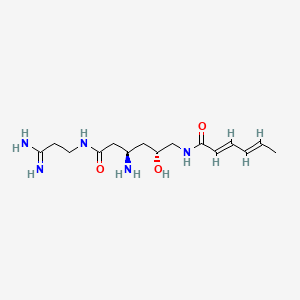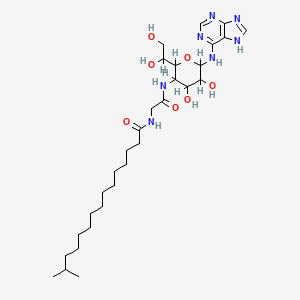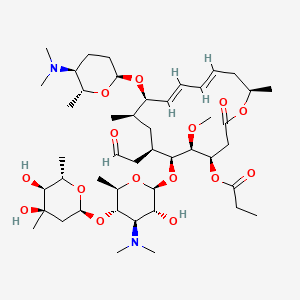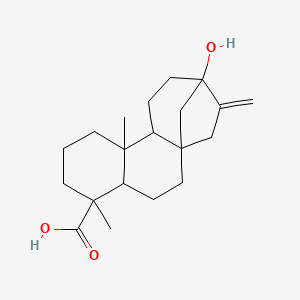
Steviolglykoside
Übersicht
Beschreibung
Steviol is a diterpene first isolated from the plant Stevia rebaudiana in 1931 . Its chemical structure was not fully elucidated until 1960 . Steviol occurs in the plant as steviol glycosides, sweet compounds that have found widespread use as sugar substitutes .
Synthesis Analysis
Steviol glycosides are synthesized via the non-mevalonate pathway located in plant cell plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to geranylgeranyl diphosphate (GGDP), which is the precursor of many diterpenoids . The biosynthesis of steviol is confined to green tissues .
Molecular Structure Analysis
Steviol glycosides belong to the diterpenoid group of plant secondary metabolites. Their chemical structure is based on an aglycone core known as steviol (ent-13-hydroxyur-16-en-19-oic acid) to which a different number and types of sugar molecules are attached .
Chemical Reactions Analysis
The method of choice to quantify steviol glycoside contents is high-performance liquid chromatography (HPLC) in combination with different column types . Steviol is not metabolized in the intestinal microbiota, it is quickly absorbed systemically, transported to the liver where, with the help of glucuronic acid, it is conjugated into steviol glucuronide, which is excreted in urine and feces .
Physical And Chemical Properties Analysis
Steviol has a molar mass of 318.457 g·mol −1 . It is a diterpene that occurs in the plant as steviol glycosides .
Wissenschaftliche Forschungsanwendungen
Natürlicher Süßstoff
Steviolglykoside (SvGls) sind bekannt für ihre außergewöhnliche Süße . Sie sind kalorienfrei, nicht kariesfördernd und nicht vergärbar . Diese Eigenschaften machen SvGls zu einer großartigen Alternative zu Saccharose als Süßstoff .
Nutraceutische Eigenschaften
SvGls weisen nutraceutische Eigenschaften auf . Sie werden auf ihre ernährungsphysiologischen und pharmakologischen Vorteile untersucht . Sie könnten ein grundlegender, kalorienarmer und potenter Süßstoff auf dem wachsenden Markt für natürliche Lebensmittel werden .
Antidiabetische Therapie
SvGls haben das Potenzial als natürliche antidiabetische Therapie . Sie lösen nach der Einnahme keine glykämische Reaktion aus, wodurch sie für Diabetiker zu geeigneten natürlichen Süßstoffen werden . Darüber hinaus besitzen sie antihyperglykämische, insulinmimetische, insulinotrope und glukagonstatische Eigenschaften .
Antihypertensive Eigenschaften
This compound wurden als Antihypertensiva nachgewiesen . Dies macht sie potenziell vorteilhaft für die Behandlung von Bluthochdruck.
Entzündungshemmende und antioxidative Eigenschaften
SvGls wurden als entzündungshemmende und antioxidative Substanzen nachgewiesen . Diese Eigenschaften könnten bei der Behandlung verschiedener Gesundheitszustände im Zusammenhang mit Entzündungen und oxidativem Stress vorteilhaft sein.
Potenzielle medizinische Anwendungen
Es wurden Studien mit Stevia-Extrakten als intravenöse Infusionen bei Ratten durchgeführt, um die Auswirkungen auf den Glukosestoffwechsel, die Diurese, das Organgewicht, die endokrine Funktion oder die antiandrogene Aktivität zu untersuchen .
Wirkmechanismus
Target of Action
Steviol, a bioactive compound found in the leaves of the Stevia rebaudiana plant, primarily targets the body’s metabolic and cardiovascular systems . It interacts with various enzymes and receptors involved in glucose metabolism and blood pressure regulation .
Mode of Action
Steviol’s mode of action is multifaceted. It stimulates insulin secretion and increases insulin sensitivity due to the retardation of gluconeogenesis caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver . This interaction helps regulate blood glucose levels, making steviol beneficial for managing diabetes . Additionally, steviol has been found to relax vasopressin-induced vasoconstriction , which can help manage hypertension.
Biochemical Pathways
Steviol affects several biochemical pathways. It influences the “phenylpropanoid biosynthesis”, “flavonoid biosynthesis”, and “starch and sucrose metabolism” pathways . These pathways are crucial for the plant’s secondary metabolism, particularly the biosynthesis of steviol glycosides . In humans, steviol impacts the pathways related to glucose metabolism and blood pressure regulation .
Pharmacokinetics
Upon absorption, steviol undergoes fast glucuronidation . This process enhances its bioavailability and facilitates its rapid elimination from the body in the form of steviol glucuronide . The quick elimination of steviol reduces the probability of side effects, contributing to its safety profile .
Result of Action
The molecular and cellular effects of steviol’s action are primarily observed in its antidiabetic and antihypertensive activities. Steviol enhances pancreatic β-cell function, leading to improved insulin secretion and increased insulin sensitivity . It also ameliorates the inflammatory response, lipid imbalance, myocardial fibrosis, and renal functions, which are beneficial in managing diabetes-related metabolic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of steviol. For instance, nitrogen deficiency in the growth environment of the Stevia plant can significantly increase the leaf content of steviol glycosides This suggests that the plant’s nutrient status can impact the production and potency of steviol
Eigenschaften
IUPAC Name |
(1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOYBUQQBFCRH-VQSWZGCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897427 | |
| Record name | Steviol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471-80-7 | |
| Record name | (-)-Steviol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steviol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Steviol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEVIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4741LYX6RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



